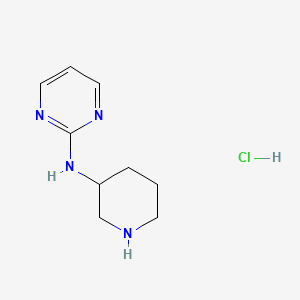

N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride

説明

N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride is a chemical compound with the molecular formula C9H15ClN4. It is a solid substance that is typically stored in a dark place at room temperature under an inert atmosphere . This compound is known for its applications in various scientific research fields, particularly in drug discovery and medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride typically involves the formation of the piperidine and pyrimidine rings followed by their coupling. One common method includes the condensation of amines with aldehydes or ketones, followed by

生物活性

N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and cellular signaling pathways. This article reviews the biological activity of this compound, drawing on various studies that highlight its mechanisms, efficacy, and potential therapeutic applications.

This compound belongs to a class of pyrimidine derivatives. Its structure allows it to interact with various biological targets, notably CDC42 GTPases, which are implicated in tumor growth and metastasis. The compound has been shown to inhibit the interaction between CDC42 and its downstream effectors, thereby affecting pathways critical for cell proliferation and survival .

Key Structural Features:

- Pyrimidine Core : Central to its biological activity, allowing for interactions with various receptors.

- Piperidine Moiety : Enhances solubility and potentially alters pharmacokinetics.

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound:

- Cell Viability Assays : The compound has demonstrated significant antiproliferative effects against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). IC50 values indicate the concentration required to inhibit 50% of cell viability, showcasing its potency in vitro .

- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrimidine core have been systematically evaluated. For instance, modifications that enhance hydrophilicity or steric bulk have been correlated with increased antiproliferative activity .

- Mechanistic Insights : The inhibition of CDC42 signaling by this compound leads to decreased tumor cell migration and invasion, highlighting its potential as a therapeutic agent in oncology .

Other Biological Activities

Beyond anticancer effects, this compound exhibits other biological activities:

- Antioxidant Activity : Some derivatives have shown promising antioxidant properties, which could contribute to their overall therapeutic profile by mitigating oxidative stress in cells .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| ARN22089 | HepG2 | 5.0 | CDC42 inhibition |

| ARN25062 | A549 | 3.8 | CDC42/RHOJ pathway interference |

| ARN24 | SKM28 | 7.5 | Antiproliferative effect |

Table 2: Structure Activity Relationship Analysis

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| C2 | Piperidine | Maintains potency |

| C4 | Dimethylamino | Increased potency |

| C6 | Hydroxyl | Decreased activity |

Case Studies

- Case Study on Cancer Cell Lines : In a study evaluating various pyrimidine derivatives, this compound was tested against multiple cancer cell lines. Results indicated that compounds with piperidine substitutions exhibited enhanced cytotoxicity compared to their non-piperidine counterparts .

- In Vivo Efficacy : Preclinical models showed that administration of this compound led to significant tumor regression in xenograft models, supporting its potential for further development as an anticancer agent .

特性

IUPAC Name |

N-piperidin-3-ylpyrimidin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.ClH/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9;/h2,5-6,8,10H,1,3-4,7H2,(H,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCTVZMKHJIONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC2=NC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671576 | |

| Record name | N-(Piperidin-3-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185312-44-0 | |

| Record name | N-(Piperidin-3-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。